2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid
Description
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Properties
IUPAC Name |
2-[(3-cyanophenyl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c16-9-11-4-3-5-12(8-11)10-21(19,20)14-7-2-1-6-13(14)15(17)18/h1-8H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFPVSULJOMVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid, identified by its CAS number 1036549-48-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with a methanesulfonyl group and a cyanophenyl moiety. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : There is growing interest in the compound's ability to induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. One notable study reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 10.0 |
| A549 | 7.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, although further research is needed to clarify these pathways.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound in clinical settings:
- Study on Cancer Therapeutics : A clinical trial involving patients with advanced solid tumors showed promising results when treated with derivatives of similar sulfonamide compounds, suggesting a potential pathway for further development.
- Occupational Exposure Studies : Investigations into occupational exposure to related compounds have highlighted allergic reactions and respiratory issues, emphasizing the need for safety assessments in industrial applications.
The proposed mechanism by which this compound exerts its biological effects includes:
- Interaction with Enzymatic Pathways : The methanesulfonyl group may interact with key enzymes involved in cell signaling pathways, modulating their activity.
- Induction of Oxidative Stress : The cyanophenyl moiety may contribute to increased oxidative stress within cells, leading to apoptosis in cancerous cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
